molecular formula C12H11ClO4 B170316 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid CAS No. 111881-78-8

6-(4-Chlorophenyl)-4,6-dioxohexanoic acid

Cat. No. B170316
M. Wt: 254.66 g/mol
InChI Key: PXNQAEKERWTPQO-UHFFFAOYSA-N
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Description

4-Chlorophenylacetic acid, a compound that shares a similar structure, is known to possess anticancer properties and can be useful in the prevention or treatment of estrogen-sensitive breast cancer . It acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .


Chemical Reactions Analysis

The chemical reactions involving related compounds are not explicitly mentioned in the search results .

Scientific Research Applications

Chemical Reactions and Synthesis

  • 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid has been studied in various chemical reactions and syntheses. For instance, a related compound, 3-(4′-Chlorophenyl)-4,6-dimethoxyindole, reacts with oxalyl chloride to yield glyoxyloyl chlorides, which are then converted to glyoxylic acids and a range of esters and amides (Black, Kumar, & McConnell, 1996). This demonstrates the compound's utility in complex organic synthesis.

Environmental Chemistry

  • The environmental behavior of related chlorophenol compounds has been explored, particularly their distribution between octanol and water. This is significant for understanding the environmental fate and mobility of such compounds (Jafvert, Westall, Grieder, & Schwarzenbach, 1990).

Molecular Structure and Spectroscopic Analysis

  • The molecular structure and spectroscopic characteristics of similar compounds, like 4-amino-3(4-chlorophenyl) butanoic acid, have been extensively analyzed, providing insight into the electronic and vibrational properties of chlorophenyl compounds (Muthu & Paulraj, 2012).

Catalytic and Degradation Studies

  • Studies on the hydrodechlorination of 4-chlorophenol in water using formic acid and a Pd/activated carbon catalyst highlight the potential of 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid derivatives in catalysis and environmental remediation (Calvo, Gilarranz, Casas, Mohedano, & Rodríguez, 2009).

Medical and Biological Research

Spectroscopy and Structural Analysis

  • The spectroscopic and structural analysis of similar compounds, like 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, has been conducted to understand their chemical properties and potential applications in various fields (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Environmental Degradation

properties

IUPAC Name

6-(4-chlorophenyl)-4,6-dioxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO4/c13-9-3-1-8(2-4-9)11(15)7-10(14)5-6-12(16)17/h1-4H,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNQAEKERWTPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283935
Record name 4-Chloro-γ,ε-dioxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-4,6-dioxohexanoic acid

CAS RN

111881-78-8
Record name 4-Chloro-γ,ε-dioxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111881-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-γ,ε-dioxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenehexanoic acid, 4-chloro-γ,ε-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

U.S. Pat. No. 5,117,054 describes a process wherein p-chloroacetophenone is reacted with succinic anhydride to form 4-chloro-γ,ε-dioxo-benzenehexanoic acid which is reacted with acetic anhydride or acetyl chloride to yield 5-[2-(4-chlorophenyl)-2-oxoethylidene] dihydro-2(3H)-furanone. This compound is then added to a mixture of N-methylhydroxylamine hydrochloride and an amine base such as triethylamine, Hunig's base, pyridine or lutidine and a solvent such as methylene chloride or chloroform to form 4-chloro-N-hydroxy-N-methyl-γ,ε-dioxo-benzenehexanamide which is combined with 4-methoxyphenyl hydrazine hydrochloride, an amine base as described above in an alcoholic solvent such as methanol, ethanol or propanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
WV Murray, MP Wachter - The Journal of Organic Chemistry, 1990 - ACS Publications
(X)—co2h product" RX yield,% la 4-chlorophenyl(CH2) 2 75 lb 4-chlorophenyl CH= CH (Z) 56 lc6 4-chlorophenyl phenyl 96 Id lV-methylpyrrol-2-yl (CH2) 2 88 le 3-thienyl(CH2) 2 64 If6 …
Number of citations: 23 pubs.acs.org
WV Murray, SK Hadden - The Journal of Organic Chemistry, 1992 - ACS Publications
Experimental Section7 5-[l-(4-Chlorophenyl)-l-oxoethanylidene]-3, 4-dihydro-furan-2-one (2). Compound 1 (2.54 g, 0.01 mol) was suspended in acetic anhydride (40 mL). The mixture …
Number of citations: 13 pubs.acs.org
IR Kumarasinghe, VJ Hruby, GS Nichol - … Section C: Crystal …, 2009 - scripts.iucr.org
The synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, C19H17ClN2O3, (I), and its corresponding methyl ester, methyl 3-[5-(4-chlorophenyl)-1-(4-…
Number of citations: 1 scripts.iucr.org
E Banoğlu, M ŞÜKÜROĞLU… - Turkish Journal of …, 2007 - journals.tubitak.gov.tr
A series of structurally diverse amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl] propanoic acids were prepared and tested for their in vivo analgesic activity using an …
Number of citations: 35 journals.tubitak.gov.tr
Z Sui, PS Furth, JJ De Voss - The Journal of Organic Chemistry, 1992 - ACS Publications
5bn» 2 with a 7-vinyl carbon under strongly acidic conditions. 9 The ring expansion of 2 is readily carried out under relatively mild conditions: simply heating a DMF solution of the …
Number of citations: 16 pubs.acs.org
SM Corsello, RT Nagari, RD Spangler, J Rossen… - Nature cancer, 2020 - nature.com
Anticancer uses of non-oncology drugs have occasionally been found, but such discoveries have been serendipitous. We sought to create a public resource containing the growth-…
Number of citations: 440 www.nature.com
SM Corsello, RT Nagari, RD Spangler, J Rossen… - BioRxiv, 2019 - biorxiv.org
Anti-cancer uses of non-oncology drugs have been found on occasion, but such discoveries have been serendipitous and rare. We sought to create a public resource containing the …
Number of citations: 34 www.biorxiv.org
IR Kumarasinghe - 2010 - repository.arizona.edu
Currently, opioids are extensively used in clinical practices in order to treat pain in patients. However, prolonged administration of opioids are not feasible due to the development of …
Number of citations: 0 repository.arizona.edu

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